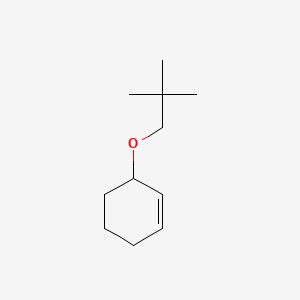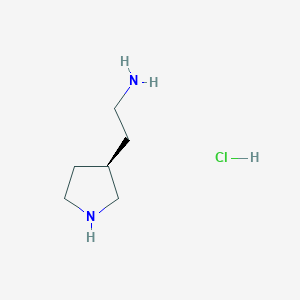
5-(Prop-2-en-1-ylamino)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Allylamino)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features an oxadiazole ring substituted with an allylamino group and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allylamino)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an allylamine with a thiosemicarbazide derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent and a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Allylamino)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the allylamino position .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism by which 5-(Allylamino)-1,3,4-oxadiazole-2(3H)-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cell proliferation and induce apoptosis through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied properties and applications.
Thiosemicarbazide Derivatives: These compounds have a similar thione group but lack the oxadiazole ring, resulting in different chemical behaviors.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields .
Eigenschaften
Molekularformel |
C5H7N3OS |
|---|---|
Molekulargewicht |
157.20 g/mol |
IUPAC-Name |
5-(prop-2-enylamino)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C5H7N3OS/c1-2-3-6-4-7-8-5(10)9-4/h2H,1,3H2,(H,6,7)(H,8,10) |
InChI-Schlüssel |
DOIOGDLUQVZCGO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=NNC(=S)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


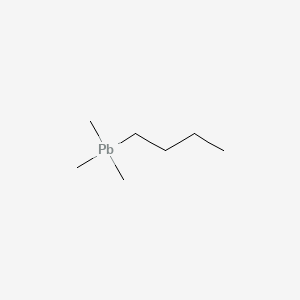
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
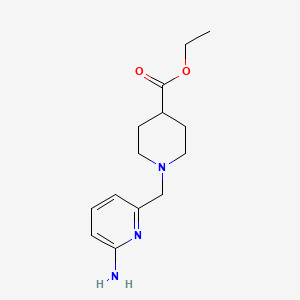
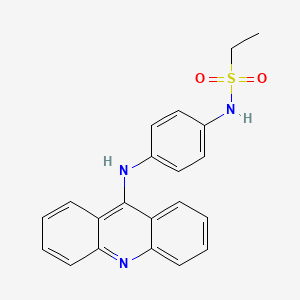
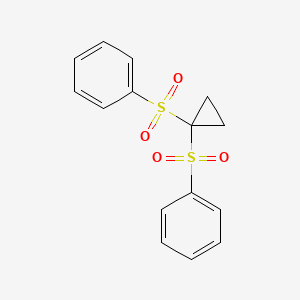

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
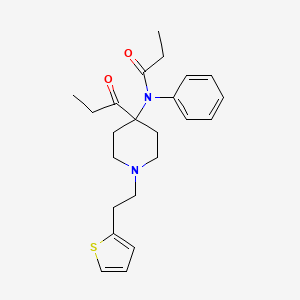
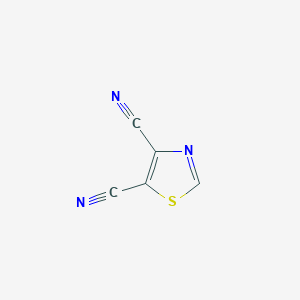
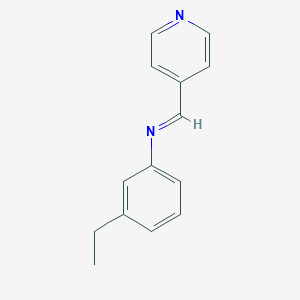
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
